4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole
描述
The compound 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole features a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position and a thiazole ring linked via a thiomethyl group. This structure combines heterocyclic components known for diverse biological activities, including antioxidant and enzyme-inhibitory properties.
属性
IUPAC Name |
4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5S2/c1-9-6-10(2)19(18-9)13-4-5-14(17-16-13)21-8-12-7-20-11(3)15-12/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDQCHVSQRRNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CSC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole represents a novel class of thiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, synthesis routes, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
The structural formula indicates the presence of a thiazole ring fused with a pyridazine moiety, linked through a thiomethyl group. This unique configuration is thought to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that thiazole derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like doxorubicin . The mechanism underlying this activity often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. A systematic investigation into thiazole compounds revealed promising leishmanicidal effects against Leishmania infantum, showcasing significant cytotoxicity against both promastigote and amastigote forms . The presence of electron-withdrawing groups in the thiazole structure enhances its interaction with microbial targets, leading to increased efficacy.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Research indicates that certain thiazole compounds can effectively eliminate tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy management .
Synthesis Methods
The synthesis of 4-(((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole typically involves several steps:
- Formation of Pyridazine Derivative : The initial step involves the reaction between 3,5-dimethyl-1H-pyrazole and 3-chloropyridazine.
- Thiomethylation : The resulting pyridazine derivative is then treated with thiomethylating agents to introduce the thiomethyl group.
- Thiazole Ring Closure : Finally, cyclization reactions yield the thiazole moiety, completing the synthesis process.
Case Studies and Research Findings
相似化合物的比较
Comparison with Structurally Similar Compounds
Antioxidant Activity
The target compound’s pyrazole-thiazole-pyridazine architecture aligns with derivatives reported in , which highlights superior antioxidant activity compared to other pyrazole-based analogs. Key comparisons include:
Pyridazine-Thiazole Hybrids
- Compound 6 (): A pyridazine-triazole-thiazole hybrid synthesized via click chemistry (65% yield, m.p. 96–98°C). Its structural similarity lies in the pyridazine-thioether linkage but differs in the triazole substituent .
- Compound 4a-d (): Imidazo-thiadiazole derivatives with 3,5-dimethylpyrazole groups.
Pyrazole-Containing Heterocycles
- 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine (): A tetrazine derivative with dual pyrazole substituents. Its synthesis involves cyclocondensation of triaminoguanidine, highlighting the versatility of 3,5-dimethylpyrazole in forming stable N-heterocycles .
Pharmacological Potential
The presence of a thiazole ring in the target compound may similarly enable interactions with biological targets like acetylcholinesterase or reactive oxygen species .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
